molecular formula C10H12N2O8Na4<br>((NaOOCCH2)2NCH2)2<br>C10H12N2Na4O8 B3434987 Edetate sodium CAS No. 8013-51-2

Edetate sodium

Cat. No.: B3434987
CAS No.: 8013-51-2
M. Wt: 380.17 g/mol
InChI Key: UEUXEKPTXMALOB-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Edetate sodium, also known as disodium ethylenediaminetetraacetate, is a chelating agent that binds to metal ions, forming stable complexes. It is widely used in various fields, including medicine, chemistry, and industry, due to its ability to sequester metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Edetate sodium is synthesized from ethylenediamine, formaldehyde, and sodium cyanide. The reaction involves the cyanomethylation of ethylenediamine, followed by hydrolysis to yield the tetrasodium salt. The reaction conditions typically involve:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale cyanomethylation and subsequent hydrolysis. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Edetate sodium primarily undergoes complexation reactions with metal ions. It can form stable chelates with divalent and trivalent metal ions such as calcium, magnesium, zinc, and iron .

Common Reagents and Conditions

Major Products

The major products of these reactions are the metal-edetate complexes, which are highly stable and soluble in water .

Scientific Research Applications

Edetate sodium has a wide range of applications in scientific research:

Mechanism of Action

Edetate sodium exerts its effects by binding to metal ions through its carboxylate and amine groups, forming stable, water-soluble complexes. This chelation process reduces the availability of metal ions, which can be excreted from the body through urine . The molecular targets include divalent and trivalent metal ions such as calcium, magnesium, and zinc .

Comparison with Similar Compounds

Similar Compounds

  • Edetate calcium disodium
  • Tetrasodium ethylenediaminetetraacetate
  • Edetic acid

Comparison

Edetate sodium is unique in its ability to form highly stable complexes with a wide range of metal ions. Compared to edetate calcium disodium, it has a higher affinity for calcium ions, making it more effective in chelation therapy for hypercalcemia . Tetrasodium ethylenediaminetetraacetate, on the other hand, is more soluble in water and stable in alkaline conditions, making it suitable for different industrial applications .

Biological Activity

Edetate sodium, also known as disodium edetate or EDTA, is a chelating agent widely used in medicine and research due to its ability to bind divalent and trivalent metal ions. This property allows it to play a significant role in various biological activities, including metal detoxification, antimicrobial actions, and modulation of enzymatic functions. This article explores the biological activity of this compound by reviewing existing literature, case studies, and research findings.

This compound functions primarily by chelating metal ions such as lead, calcium, and magnesium. It forms stable complexes with these ions, which facilitates their excretion from the body. The mechanism can be summarized as follows:

  • Chelation : EDTA binds to metal ions, preventing them from participating in biological reactions.
  • Excretion : The chelated complexes are then excreted through urine, effectively reducing the metal burden in the body.

1. Treatment of Heavy Metal Poisoning

This compound is FDA-approved for treating lead poisoning. A comparative study indicated that sodium calcium edetate is effective in increasing urinary lead excretion and reducing blood lead levels significantly compared to other chelators like DMSA (dimercaptosuccinic acid) .

Table 1: Efficacy of this compound in Lead Poisoning

Study TypeOutcome MeasuresResults
Clinical TrialsUrinary Lead ExcretionSignificant increase
Experimental StudiesBlood Lead LevelsMarked reduction
Safety AssessmentsAdverse EffectsMild nephrotoxicity noted

2. Cardiovascular Disease

There is ongoing debate regarding the use of EDTA for cardiovascular diseases. Some studies suggest that it may help reduce cardiovascular risk by removing toxic metals that contribute to atherosclerosis . A notable case study involved a patient with critical limb ischemia who underwent a regimen of EDTA infusions, resulting in significant clinical improvement and avoidance of amputation .

3. Antimicrobial Properties

Recent research has highlighted the antimicrobial activity of this compound against various pathogens. It disrupts bacterial cell walls by chelating essential ions like calcium and magnesium, leading to increased susceptibility to antibiotics .

Table 2: Antimicrobial Activity of this compound

Pathogen TypeMechanism of ActionEfficacy
Gram-negative BacteriaDisruption of LPSHigh efficacy
Fungal InfectionsIron competition with siderophoresModerate efficacy

Case Study: Diabetic Patient with Critical Limb Ischemia

A significant case involved an elderly woman with critical limb ischemia who received 40 intravenous infusions of edetate disodium. The treatment led to improved blood flow and healing of gangrenous tissue, demonstrating the compound's potential as an adjunct therapy in severe cases where conventional treatments failed .

Research Findings on Colitis

In contrast, another study indicated potential adverse effects of EDTA on intestinal health. In mouse models, EDTA was shown to exacerbate colitis and increase colorectal cancer risk by disrupting the epithelial barrier . This finding underscores the need for careful consideration regarding the use of EDTA in patients with pre-existing gastrointestinal conditions.

Properties

IUPAC Name

tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.4Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUXEKPTXMALOB-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Record name TETRASODIUM ETHYLENEDIAMINETETRAACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1688
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3026350
Record name Ethylenediaminetetraacetic acid tetrasodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3026350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

COLOURLESS CRYSTALLINE POWDER.
Record name TETRASODIUM ETHYLENEDIAMINETETRAACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1688
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water, g/100ml at 20 °C: 100-110
Record name TETRASODIUM ETHYLENEDIAMINETETRAACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1688
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

Relative density (water = 1): 0.7
Record name TETRASODIUM ETHYLENEDIAMINETETRAACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1688
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

CAS No.

64-02-8, 139-33-3
Record name Edetate Sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edetate sodium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13404
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethylenediaminetetraacetic acid tetrasodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3026350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium dihydrogen ethylenediaminetetraacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.872
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetrasodium ethylenediaminetetraacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.522
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EDETATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP1J8420LU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TETRASODIUM ETHYLENEDIAMINETETRAACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1688
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.